Cordatolide A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
98449-39-9 |
|---|---|
Molecular Formula |
C20H22O5 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(16R,17S,18S)-18-hydroxy-6,10,10,16,17-pentamethyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C20H22O5/c1-9-8-13(21)24-19-14(9)18-12(6-7-20(4,5)25-18)17-15(19)16(22)10(2)11(3)23-17/h6-8,10-11,16,22H,1-5H3/t10-,11-,16+/m1/s1 |
InChI Key |
VFKOXOKVQKGOTG-UVWXRNBGSA-N |
SMILES |
CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C)C4=C2C=CC(O4)(C)C)C |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=C([C@H]1O)C3=C(C(=CC(=O)O3)C)C4=C2C=CC(O4)(C)C)C |
Canonical SMILES |
CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C)C4=C2C=CC(O4)(C)C)C |
Synonyms |
cordatolide A cordatolide A, (10-alpha,11beta,12beta-(-))-isomer cordatolide B |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Distribution of Cordatolide a
Botanical Sources and Geographic Distribution of Calophyllum Species Producing Cordatolide A
This compound is primarily found within the genus Calophyllum, a large group of tropical trees comprising approximately 180–200 species. These species are predominantly distributed across the Indo-Pacific region, with a significant presence in Asia, Africa, the Americas, Australasia, and the Pacific Islands nih.govnih.govprota4u.orgwikipedia.org.
Specific Calophyllum species identified as sources of this compound include:
Calophyllum cordato-oblongum : This species, endemic to Sri Lanka, has been a significant source for the isolation of this compound and its related compounds, such as Cordatolide B thieme-connect.comgbif.orgnih.gov.
Calophyllum lanigerum var. austrocoriaceum : This variety has also been reported as a natural source of this compound nih.govresearchgate.net.
Calophyllum brasiliense : This species, found across the American continent from Brazil to Mexico, has also yielded this compound nih.govresearchgate.net.
While other Calophyllum species like Calophyllum inophyllum are known for producing related compounds such as calanolides and inophyllums, their direct association with this compound isolation is less prominently cited in the provided literature compared to the aforementioned species nih.govnih.govresearchgate.net.
Advanced Phytochemical Isolation Techniques for this compound from Plant Matrix
The isolation of this compound from plant matrices involves a series of sophisticated phytochemical techniques, typically commencing with extraction and followed by purification.
The initial step in isolating this compound involves extracting the desired compounds from the plant material. Common and advanced extraction methods employed include:
Solvent Extraction: This is a fundamental technique where plant material is treated with various solvents to dissolve and separate compounds. For Calophyllum species, solvents such as methanol, dichloromethane, and hexane (B92381) are frequently utilized nih.govresearchgate.net.
Solvent Partitioning: Following initial extraction, the crude extract is often subjected to partitioning using solvents of differing polarities (e.g., n-hexane and carbon tetrachloride fractions) to concentrate specific classes of compounds, including calanolides nih.gov.
Ethanol Extraction: Ethanol has been identified as an effective solvent for extracting bioactive compounds, particularly resins, from species like Calophyllum inophyllum researchgate.net.
Modern Extraction Techniques: While not always explicitly detailed for this compound, other advanced methods such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), and pressurized liquid extraction (PLE) are recognized for their efficiency and reduced solvent usage in natural product isolation mdpi.combotanyjournals.com.
After extraction, chromatographic techniques are crucial for separating and purifying this compound from the complex mixture of plant metabolites.
Flash Column Chromatography: This technique, often employing silica (B1680970) gel as the stationary phase with solvent systems like hexane/ethyl acetate, is a standard method for initial purification of compounds like this compound acs.org.
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for both analytical and preparative purposes, enabling the separation of closely related compounds. It is often employed after initial column chromatography to achieve higher purity researchgate.netnih.govarcjournals.orgnih.gov.
Low-Pressure Liquid Chromatography (LPLC): LPLC, sometimes in conjunction with HPLC, has been used for the separation of various metabolites from Calophyllum extracts researchgate.net.
Other Chromatographic Methods: Techniques such as thin-layer chromatography (TLC), paper chromatography (PC), and gas chromatography (GC) are also employed for separation, detection, and analysis of phytochemicals nih.govarcjournals.org. More advanced strategies like aqueous/non-aqueous reversed-phase chromatography (NARP) and supercritical fluid chromatography (SFC) are also being explored for greener purification processes cordenpharma.com.
Extraction Methodologies
Quantitative Analysis of this compound Content in Natural Extracts
Quantitative analysis of this compound in natural extracts primarily focuses on its biological activity, particularly its inhibition of HIV-1 reverse transcriptase. Direct quantitative data on the concentration (e.g., in mg/g of extract) of this compound in specific plant sources is less commonly reported in the provided snippets, with a greater emphasis on its potency.
Biological Potency (IC50 Values): this compound has demonstrated significant inhibitory activity against HIV-1 reverse transcriptase. Reported IC50 values indicate its potency:
this compound: 12.3 µM nih.govthieme-connect.com
Calanolide (B8761490) A: 5.9 ± 1.9 µM nih.gov
Yields: While specific yields for this compound are not consistently detailed, general yields for calanolides from Calophyllum lanigerum have been reported in the range of 0.05–0.2% google.comgoogle.com. It has also been noted that (-)-calanolide B can be obtained in yields approximately three times higher than (+)-calanolide A from C. brasiliense leaves researchgate.net.
The quantitative assessment of this compound content is often inferred through its biological activity, which guides further isolation and research efforts.
Advanced Structural Elucidation and Stereochemical Characterization of Cordatolide a
Spectroscopic Methodologies for Structural Assignment
The determination of the complex structure of Cordatolide A relies on a combination of modern spectroscopic techniques. iitg.ac.inscribd.com Each method provides unique and complementary information, which, when pieced together, reveals the molecule's complete atomic arrangement.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. hilarispublisher.com Unlike unit mass resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions. chromatographyonline.com This high level of accuracy is crucial for confirming the molecular formula of a new natural product like this compound. The experimentally determined mass is compared to the calculated masses of potential formulas, with a match within a few parts per million (ppm) providing strong evidence for the correct elemental composition. hilarispublisher.com For this compound, HRMS data was essential in establishing its molecular formula as C20H22O5.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. jeolusa.com It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.
One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, form the foundation of the structural analysis of this compound.
The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment (indicated by the chemical shift, δ), and their proximity to other protons (indicated by spin-spin coupling). For this compound, the ¹H NMR spectrum reveals the presence of aromatic protons, olefinic protons, methine protons, and methyl protons, with their characteristic chemical shifts and coupling patterns providing initial clues to the molecular framework.
The ¹³C NMR spectrum complements the ¹H data by showing the number of unique carbon atoms and their chemical environments. The chemical shifts in the ¹³C spectrum help to identify the types of carbon atoms present, such as those in carbonyl groups, aromatic rings, double bonds, and saturated alkyl chains.
A summary of the ¹H and ¹³C NMR spectral data for this compound is presented below:
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 160.0 | - |
| 3 | 109.8 | 5.48 (s) |
| 4 | 157.9 | - |
| 4a | 102.7 | - |
| 5 | 153.2 | - |
| 6 | 115.6 | 6.47 (s) |
| 6a | 107.9 | - |
| 7 | 160.8 | - |
| 8 | 101.4 | - |
| 9 | 156.4 | - |
| 10 | 78.2 | 4.68 (d, 6.4) |
| 11 | 27.9 | 2.58 (m) |
| 12 | 22.4 | 1.25 (d, 6.8) |
| 12a | 102.9 | - |
| 1' | 27.9 | 1.45 (s) |
| 2' | 27.9 | 1.45 (s) |
| 3' | 22.4 | 1.22 (d, 6.8) |
| 4' | 16.0 | 1.85 (s) |
| 5' | 10.8 | 1.05 (d, 6.8) |
Data presented is a representative compilation from various sources and may vary slightly depending on the solvent and instrument used.
While 1D NMR provides foundational information, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure of complex molecules like this compound.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY correlations helped to establish the connectivity within the various spin systems of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is crucial for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are bonded. This is critical for determining the relative stereochemistry of the molecule. By observing which protons are close to each other in space, the three-dimensional arrangement of the atoms can be deduced.
1D NMR (¹H, ¹³C) Spectral Analysis
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. edinst.comup.ac.za These techniques are based on the principle that molecular bonds vibrate at specific frequencies. edinst.coms-a-s.org
IR Spectroscopy: An IR active vibration must cause a change in the molecule's dipole moment. up.ac.zachemvista.org The IR spectrum of this compound shows characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups of the coumarin (B35378) lactone, and aromatic C=C bonds, confirming the presence of these functional groups.
Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration
While NMR can establish the relative stereochemistry, determining the absolute configuration of a chiral molecule requires a chiroptical technique like Electronic Circular Dichroism (ECD) spectroscopy. frontiersin.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the molecule's absolute stereochemistry.
For this compound, the experimental ECD spectrum was compared with theoretical spectra calculated using time-dependent density functional theory (TDDFT). nih.gov By finding the best match between the experimental and calculated spectra for the possible stereoisomers, the absolute configuration of the stereocenters in this compound was confidently assigned. nih.govresearchgate.net This combined experimental and computational approach is a powerful method for determining the absolute stereochemistry of complex natural products. nih.govuni-saarland.de
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the gold standard for unambiguously determining the atomic and molecular structure of a crystalline compound. wikipedia.organton-paar.com This technique involves directing X-rays at a single, high-quality crystal of the substance. The crystal diffracts the X-rays into a unique pattern of reflections. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, revealing the precise positions of individual atoms and the bonds between them. wikipedia.orglibretexts.orginstruct-eric.org
While the structure of this compound has been confidently established through a combination of spectroscopic methods and chemical synthesis, specific, publicly accessible X-ray crystallographic data for this compound itself is not extensively detailed in the literature. googleapis.comrsc.orggoogle.com Its structure and stereochemistry have often been confirmed through total synthesis or by chemical correlation to closely related compounds, such as other cordatolides or calanolides, for which crystallographic data may be available for synthetic intermediates. rsc.orgresearchgate.net The structural proof for many pyranocoumarins relies on a comprehensive analysis of spectral data (NMR, Mass Spectrometry) and comparison with known, structurally similar compounds. googleapis.comgoogle.com
For illustrative purposes, a typical data table resulting from a single-crystal X-ray diffraction experiment for a small organic molecule is presented below.
Table 1: Illustrative X-ray Crystallographic Data This table represents typical parameters obtained from a single-crystal X-ray diffraction analysis and does not represent published data for this compound.
| Parameter | Example Value | Description |
| Crystal Data | ||
| Chemical Formula | C₂₁H₂₄O₅ | The elemental composition of the molecule. |
| Formula Weight | 372.41 g/mol | The mass of one mole of the compound. |
| Crystal System | Orthorhombic | A crystal system defined by three unequal axes at right angles. |
| Space Group | P2₁2₁2₁ | The symmetry group of the crystal lattice. |
| Data Collection | ||
| Radiation | MoKα (λ = 0.71073 Å) | The type of X-ray radiation used for the experiment. |
| Temperature | 100(2) K | The temperature at which the diffraction data was collected, often low to reduce thermal vibration. |
| Refinement | ||
| Reflections Collected | 15890 | The total number of diffraction spots measured. |
| Independent Reflections | 3450 [R(int) = 0.045] | The number of unique reflections after accounting for symmetry. |
| Final R indices [I>2σ(I)] | R₁ = 0.038, wR₂ = 0.095 | Indicators of the quality of the fit between the crystallographic model and the experimental data. |
| Goodness-of-Fit on F² | 1.05 | A statistical measure of the refinement quality. |
Comparative Structural Analysis with Related Calanolides and Pyranocoumarins
This compound belongs to the pyranocoumarin (B1669404) family, a class of compounds characterized by a pyran ring fused to a coumarin core. wikipedia.orgmdpi.comtaylorandfrancis.com This family includes the well-known calanolides and inophyllums. nih.gov The structural variations within this class, particularly in the substituents on the coumarin backbone and the stereochemistry of the chiral centers, are crucial for their biological properties. mdpi.comthieme-connect.com
This compound is structurally analogous to the calanolides, sharing the same tetracyclic dipyranocoumarin skeleton. nih.govnih.gov The primary differences lie in the substituent at the C-4 position of the coumarin ring and the stereochemical configuration at the three contiguous chiral centers: C-10, C-11, and C-12. thieme-connect.comacs.org
Stereochemistry: The stereochemistry at C-10, C-11, and C-12 is a defining feature of these compounds. The absolute configuration of this compound has been assigned as (10R, 11S, 12S), identical to that of the potent anti-HIV agent (+)-Calanolide A. acs.org This assignment was established through chemical conversions and correlations of chiroptical properties with related compounds whose stereochemistry was determined using methods like the modified Mosher's method. acs.orgacs.orgresearchgate.net In contrast, Calanolide (B8761490) B is the C-12 epimer (10R, 11S, 12R), while Calanolide C is the C-11 epimer (10R, 11R, 12S) of Calanolide A. acs.org Costatolide, also known as (-)-Calanolide B, is the enantiomer of Calanolide B. nih.gov These stereochemical differences are critical, as only specific configurations, like the 10,11-trans and 12-S-hydroxyl arrangement found in this compound and Calanolide A, are associated with significant biological activity. mdpi.comresearchgate.net
Table 2: Comparative Structural and Stereochemical Features of this compound and Related Pyranocoumarins
| Compound | C-4 Substituent | C-10 Configuration | C-11 Configuration | C-12 Configuration | Reference(s) |
| This compound | Methyl | R | S | S | acs.org |
| Calanolide A | Propyl | R | S | S | mdpi.comacs.org |
| Calanolide B | Propyl | R | S | R | acs.org |
| Calanolide C | Propyl | R | R | S | acs.orgull.es |
| Costatolide | Propyl | S | R | S | mdpi.comnih.gov |
| Inophyllum B | Phenyl | S | R | S | acs.org |
Biosynthetic Pathways and Precursors of Cordatolide a
Proposed Biosynthetic Routes for Coumarin (B35378) Core Skeleton
The fundamental biosynthesis of the coumarin core skeleton in plants is primarily rooted in the phenylpropanoid pathway, originating from the amino acid L-phenylalanine researchgate.netpeerj.comasm.orgoup.comtandfonline.com. This pathway is a central route for the production of numerous plant secondary metabolites.
The process begins with the deamination of L-phenylalanine by the enzyme Phenylalanine Ammonia Lyase (PAL) , yielding trans-cinnamic acid researchgate.netpeerj.comasm.orgoup.comtandfonline.comresearchgate.net. Subsequently, trans-cinnamic acid undergoes hydroxylation at the para-position by Cinnamate 4-hydroxylase (C4H) to form p-coumaric acid researchgate.netpeerj.comoup.comnih.govdergipark.org.trtandfonline.com. This is followed by activation to p-coumaroyl-CoA through the action of 4-coumarate-CoA ligase (4CL) peerj.comoup.comnih.govdergipark.org.trtandfonline.com.
A critical step in coumarin formation is the ortho-hydroxylation of p-coumaroyl-CoA. This reaction is catalyzed by enzymes such as p-coumaroyl CoA 2′-hydroxylase (C2′H) or Feruloyl-CoA 6′-hydroxylase (F6′H) , producing o-hydroxycinnamic acid derivatives peerj.comoup.comnih.govdergipark.org.trtandfonline.comnih.govnih.gov. These hydroxylated intermediates then undergo a spontaneous lactonization (cyclization) reaction, forming the basic coumarin ring structure researchgate.netasm.orgtandfonline.comdergipark.org.trbiorxiv.orgnih.gov. While the phenylpropanoid pathway is the primary route, tyrosine can also serve as a precursor for some hydroxycinnamic acids tandfonline.comdergipark.org.tr.
Enzymatic Steps and Intermediate Metabolites in Cordatolide A Formation
Building upon the coumarin core, the formation of more complex derivatives like pyranocoumarins, including this compound, involves further enzymatic modifications and cyclization steps. This compound is characterized by its tetracyclic structure, which suggests a more intricate biosynthetic process than that of simple coumarins researchgate.netacs.org.
Following the formation of the coumarin nucleus, intermediates such as umbelliferone (7-hydroxycoumarin) and scopoletin are common precursors for further derivatization, particularly for O-prenylated coumarins researchgate.netasm.orgoup.combiorxiv.orgacs.org. Prenylation, the addition of prenyl groups (like the farnesyl moiety derived from Farnesyl Diphosphate (B83284) (FDP) ), is a key step in the biosynthesis of many complex coumarins, including sesquiterpene and pyranocoumarins biorxiv.orgacs.org. These reactions are catalyzed by Prenyltransferases (PTs) , leading to intermediates like umbelliprenin biorxiv.orgacs.org.
The formation of the pyran ring, characteristic of pyranocoumarins, typically involves subsequent cyclization reactions of prenylated intermediates. Enzymes such as epoxidases and cyclases , including Sesquiterpene Coumarin Synthases (STCS) , are implicated in these complex cyclization processes biorxiv.org. The tetracyclic nature of this compound suggests additional cyclization events beyond those seen in simpler pyranocoumarins. Furthermore, modifications such as methylation, as indicated by the methyl groups at the C-4 position in this compound, are catalyzed by O-methyltransferases (OMTs) researchgate.netnih.govnih.gov. Cytochrome P450 monooxygenases (CYPs) also play a significant role in various hydroxylation and modification steps throughout coumarin biosynthesis researchgate.netpeerj.comoup.comnih.govresearchgate.netmdpi.com.
Key intermediate metabolites in the broader context of coumarin biosynthesis include L-phenylalanine, trans-cinnamic acid, p-coumaric acid, p-coumaroyl-CoA, o-hydroxycinnamic acid derivatives, umbelliferone, scopoletin, and various prenylated coumarins researchgate.netpeerj.comasm.orgoup.comtandfonline.comresearchgate.netdergipark.org.trbiorxiv.orgacs.org.
Table 1: Key Enzymes in Coumarin Biosynthesis
| Enzyme Name | General Function | Associated Pathway Steps |
| Phenylalanine Ammonia Lyase (PAL) | Deaminates L-phenylalanine to trans-cinnamic acid | Phenylpropanoid pathway initiation |
| Cinnamate 4-hydroxylase (C4H) | Hydroxylates trans-cinnamic acid to p-coumaric acid | Phenylpropanoid pathway |
| 4-coumarate-CoA ligase (4CL) | Activates p-coumaric acid to p-coumaroyl-CoA | Phenylpropanoid pathway |
| p-coumaroyl CoA 2′-hydroxylase (C2′H) / Feruloyl-CoA 6′-hydroxylase (F6′H) | Ortho-hydroxylation of p-coumaroyl-CoA to form o-hydroxycinnamic acid derivatives | Coumarin nucleus formation |
| Coumarin Synthase (COSY) | Catalyzes isomerization and lactonization of o-hydroxycoumaroyl CoAs to coumarins | Coumarin nucleus formation |
| Cytochrome P450 monooxygenases (CYPs) | Hydroxylation and other oxidative modifications | Various steps, including modifications of coumarin core and intermediates |
| O-methyltransferases (OMTs) | Catalyze methylation of hydroxyl groups | Modification of coumarin derivatives (e.g., formation of methoxy (B1213986) groups) |
| Prenyltransferases (PTs) | Catalyze the transfer of prenyl groups to acceptor molecules | Prenylation of coumarin precursors (e.g., umbelliferone) for complex coumarin synthesis |
| Epoxidases / Cyclases / Sesquiterpene Coumarin Synthases (STCS) | Catalyze cyclization reactions of prenylated intermediates | Formation of pyran rings and subsequent cyclizations in complex coumarins |
Table 2: Key Intermediate Metabolites in Coumarin Biosynthesis
| Intermediate Metabolite | Role in Biosynthesis |
| L-phenylalanine | Initial amino acid precursor for the phenylpropanoid pathway |
| Trans-cinnamic acid | First product from phenylalanine deamination |
| p-coumaric acid | Hydroxylated derivative of cinnamic acid |
| p-coumaroyl-CoA | Activated form of p-coumaric acid, substrate for ortho-hydroxylation |
| o-hydroxycinnamic acid derivatives | Direct precursors to the coumarin nucleus via lactonization |
| Umbelliferone (7-hydroxycoumarin) | Common precursor for O-prenylated coumarins and furanocoumarins |
| Scopoletin (6-methoxy-7-hydroxycoumarin) | Another common coumarin derivative, precursor for further modifications |
| Prenylated coumarins (e.g., umbelliprenin, osthenol) | Intermediates in the biosynthesis of complex coumarins, formed by prenylation reactions |
Genetic and Molecular Biology Approaches to Biosynthesis Elucidation
Elucidating the precise biosynthetic pathways of complex natural products like this compound often involves a combination of genetic, molecular biology, and biochemical approaches. Transcriptomic and metabolomic analyses are powerful tools for identifying genes and metabolites that are differentially expressed or accumulated during the biosynthesis of target compounds oup.comtandfonline.comresearchgate.net. By correlating gene expression data with metabolite profiles, researchers can pinpoint candidate genes encoding key enzymes involved in the pathway.
Once candidate genes are identified, they can be cloned and expressed in heterologous host systems, such as Escherichia coli or yeast (Saccharomyces cerevisiae). This allows for the study of individual enzyme activities and the reconstruction of entire biosynthetic pathways in a controlled environment researchgate.netacs.orgnih.govannualreviews.orgnih.gov. For instance, genes encoding enzymes like PAL, C4H, 4CL, F6'H, COSY, CYP450s, OMTs, and PTs have been identified and studied in the context of general coumarin biosynthesis peerj.comoup.comnih.govtandfonline.comnih.govresearchgate.net. The characterization of these enzymes, including their substrate specificity and reaction mechanisms, provides critical insights into the step-by-step formation of the final product. Techniques like directed evolution and structure-guided engineering are also employed to improve the activity and specificity of key enzymes, such as Cinnamyl-CoA ortho-hydroxylases (CCHs) nih.gov.
Biotechnological Production Strategies for this compound
The growing interest in coumarins for their pharmacological properties has spurred efforts towards developing efficient biotechnological production strategies. Metabolic engineering and synthetic biology offer promising avenues for the scalable and sustainable production of natural products, including coumarins researchgate.netnih.govannualreviews.orgnih.gov. These approaches involve the reconstruction of identified biosynthetic pathways in microbial cell factories, such as engineered bacteria (E. coli) or yeasts researchgate.netacs.org.
Key strategies include:
Pathway Reconstruction: Transferring and expressing genes encoding the enzymes responsible for the synthesis of this compound (or its precursors) into a suitable microbial host.
Metabolic Engineering: Optimizing the host's metabolic flux towards the production of necessary precursors and intermediates, and enhancing the expression and activity of pathway enzymes. This can involve modifying native pathways or introducing heterologous ones.
Enzyme Engineering: Improving the catalytic efficiency, substrate specificity, and stability of key enzymes through protein engineering techniques.
Process Optimization: Developing efficient fermentation and downstream processing methods to maximize product yield and purity.
While specific biotechnological strategies for this compound are not extensively detailed in the literature, the general success in producing other coumarin derivatives and complex natural products in microbial hosts suggests that similar approaches could be applied. This would involve identifying the complete set of genes responsible for this compound biosynthesis and engineering them into a well-characterized microbial chassis.
Table 3: Identified Genes in Coumarin Biosynthesis
| Gene Name / Family | Associated Enzyme | Role in Biosynthesis |
| PAL | Phenylalanine Ammonia Lyase | Catalyzes the first step of the phenylpropanoid pathway |
| C4H | Cinnamate 4-hydroxylase | Hydroxylation of cinnamic acid |
| 4CL | 4-coumarate-CoA ligase | Activation of p-coumaric acid |
| HCT | Shikimate hydroxycinnamoyl transferase | Involved in p-coumaroyl-CoA metabolism |
| F6'H / C2'H | Feruloyl-CoA 6′-hydroxylase / p-coumaroyl CoA 2′-hydroxylase | Ortho-hydroxylation of cinnamic acid derivatives |
| COSY | Coumarin Synthase | Catalyzes isomerization and lactonization to form the coumarin nucleus |
| CYP450 | Cytochrome P450 monooxygenases | Involved in hydroxylation, methylation, and other modifications |
| UGTs | UDP-glycosyltransferases | Catalyze glycosylation of coumarins |
| OMTs | O-methyltransferases | Catalyze methylation reactions |
| PTs | Prenyltransferases | Catalyze prenylation reactions, essential for complex coumarins |
| BGA | Beta-glucosidase | Involved in certain coumarin synthesis pathways |
| MDR | Multidrug Resistance proteins | Potentially involved in coumarin transport |
| STCS | Sesquiterpene Coumarin Synthases | Involved in cyclization of prenylated intermediates for sesquiterpene coumarins |
List of Compounds Mentioned:
4-coumaric acid
4-hydroxy-5-methylcoumarin (B12959802)
5,7-dihydroxycoumarin (B1309657)
Acetophenone
Angelicin
Bergaptol
Blancoxanthone
Brasixanthone
Caffeic acid
Calanolide E2
Calanolide F
Calocoumarin A
Caloxanthone A
Cinnamic acid
Coumarin
this compound
Cordatolide E
Costatolide
Esculetin
Farnesyl diphosphate (FDP)
Ferulic acid
Fraxidin
Fraxetin
Isoprenoids
Isofraxidin
L-phenylalanine
L-tyrosine
Marmesin
Methylation
o-hydroxycinnamic acid
o-hydroxycinnamic acid derivatives
Osthenol
p-coumaric acid
p-coumaroyl-CoA
p-coumaroyl-CoA 2′-hydroxylase (C2′H)
Phenylpropanoid pathway
Prenylated coumarins
Pseudocordatolide C
p-coumaric acid
Scoparone
Scopoletin
Seselin
Siderin
Stilbenes
Tetracyclic coumarin
Trans-cinnamic acid
Trapezifolixanthone
Umbelliferone
Umbelliprenin
Warfarin
Xanthone V
Xanthotox
Xanthyletin
Chemical Synthesis Approaches for Cordatolide a and Its Analogs
Total Synthesis Strategies for Cordatolide A
The total synthesis of this compound aims to construct its intricate molecular architecture from simpler, readily available starting materials. This endeavor often involves multi-step sequences that require precise control over chemical transformations and stereochemistry.
Key Synthetic Intermediates and Reactions
Several approaches have been explored for the total synthesis of this compound, including racemic mixtures. A notable strategy involves an "AC→ABC" approach, which outlines a sequence of bond formations and ring constructions cqvip.com. Key intermediates are crucial for building the complex carbon skeleton and functional groups of this compound. For instance, a specific "key intermediate 2" has been identified in one synthetic route . The synthetic pathways often employ a range of established organic reactions, such as Friedel-Crafts acylation, various cyclization reactions, chromenylation, and Luche reduction, to assemble the target molecule . Epoxy aldehydes, such as "epoxy aldehyde 4," can serve as important precursors for cyclization steps in these syntheses cqvip.com.
Table 1: Key Reactions and Intermediates in this compound Total Synthesis
| Category | Specifics | Reference |
| Overall Strategy | AC→ABC approach | cqvip.com |
| Key Intermediate | Intermediate 2 | |
| Epoxy aldehyde 4 (cyclization precursor) | cqvip.com | |
| Key Reactions Employed | Friedel-Crafts acylation | |
| Cyclization reactions | , cqvip.com | |
| Chromenylation | ||
| Luche reduction |
Stereoselective Synthesis Methodologies
Achieving the correct stereochemistry is paramount in the synthesis of complex natural products like this compound, which possesses multiple chiral centers. Stereoselective synthesis methodologies are employed to ensure the formation of specific enantiomers or diastereomers. This can involve the stereoselective introduction of functional groups researchgate.net and the application of chiral synthesis strategies researchgate.net. General principles of stereoselective synthesis, including asymmetric catalysis and the use of chiral auxiliaries or reagents, are fundamental to constructing molecules with defined three-dimensional structures wiley.commdpi.comencyclopedia.pub. For instance, methodologies for the stereoselective synthesis of tetrahydropyran (B127337) rings, a common motif in many natural products, are particularly relevant .
Table 2: Stereoselective Synthesis Methodologies Relevant to this compound
| Methodology Type | Description | Reference |
| Chiral Synthesis | Approaches focused on the synthesis of specific enantiomers or diastereomers. | researchgate.net |
| Stereoselective Functionalization | Methods for introducing functional groups at specific stereochemical positions. | researchgate.net |
| Asymmetric Catalysis | Use of chiral catalysts to direct the stereochemical outcome of reactions. | encyclopedia.pub |
| Tetrahydropyran Synthesis | Methodologies for stereoselective construction of tetrahydropyran rings, common in natural product scaffolds. |
Semisynthesis from Precursors or Related Natural Products
Semisynthesis offers an alternative pathway to complex molecules by utilizing compounds isolated from natural sources as starting materials. This compound and its structural analogues have been isolated from natural products, such as from Calophyllum cordato-oblongum researchgate.net. Semisynthesis involves modifying these naturally occurring precursors through a limited number of chemical steps to yield novel compounds with potentially altered or enhanced properties wikipedia.org. This approach can be more efficient and economical than total synthesis, especially for molecules with highly complex structures, as it leverages the biosynthetic machinery of the natural source to establish much of the molecular framework wikipedia.org.
Synthesis of this compound Derivatives and Analogs for Mechanistic Studies
The synthesis of derivatives and analogs of this compound is crucial for understanding its biological activity and elucidating its mechanism of action. This involves strategically modifying the parent structure to probe the roles of specific functional groups or structural motifs.
Synthetic Routes to Modified this compound Scaffolds
Synthetic routes to modified this compound scaffolds are developed based on the design principles established for mechanistic studies. These routes typically build upon established total synthesis or semisynthesis strategies, introducing specific alterations. For example, research has explored the synthesis of analogs of related compounds like (+)-calanolide A researchgate.net. The synthetic pathways for these analogs often involve targeted chemical transformations that introduce or modify functional groups, alter ring systems, or change stereochemical configurations, with the aim of producing compounds suitable for detailed biological evaluation and mechanistic investigation rsc.org.
Mechanistic Investigations of Cordatolide A S Biological Activities
Anti-HIV-1 Activity: Molecular and Cellular Mechanisms
The antiretroviral properties of Cordatolide A are attributed to its ability to interfere with key viral processes at both the molecular and cellular levels. Its most well-characterized activity is the direct inhibition of HIV-1 reverse transcriptase. nih.gov Additionally, research suggests that this compound may modulate other stages of the viral life cycle within host cells. frontiersin.org
Inhibition of HIV-1 Reverse Transcriptase (RT) Activity
This compound has been identified as an inhibitor of HIV-1 reverse transcriptase, an enzyme essential for converting the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. nih.govnih.gov The inhibitory concentration (IC50) of this compound against HIV-1 RT has been determined to be 12.3 µM. nih.gov This direct enzymatic inhibition is a key aspect of its anti-HIV-1 potential.
While specific kinetic studies detailing the precise mode of inhibition by this compound (e.g., competitive, non-competitive, or uncompetitive) are not extensively detailed in the available literature, research on similar coumarin (B35378) compounds suggests that they can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). clockss.orgfrontiersin.org NNRTIs function by binding to a site on the RT enzyme that is distinct from the active site where nucleosides bind. frontiersin.orgwikipedia.org This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity. wikipedia.orgimmunopaedia.org.za Further kinetic analysis is required to definitively characterize the interaction between this compound and HIV-1 RT.
This compound is thought to bind to the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of the HIV-1 RT. nih.govnih.gov This hydrophobic pocket is located near the enzyme's active site. frontiersin.orgresearchgate.net The binding of NNRTIs to this pocket allosterically inhibits the enzyme's function. wikipedia.org The NNRTI binding pocket is formed by several amino acid residues, and mutations in these residues can confer resistance to this class of drugs. wikipedia.org The structural similarities between this compound and other known NNRTIs, such as Calanolide (B8761490) A, support the hypothesis that it shares this binding site. frontiersin.orgnih.gov
Kinetic Analysis of RT Inhibition
Modulation of Viral Replication Stages in Cellular Models
Beyond its direct enzymatic inhibition of RT, this compound may also influence other stages of the HIV-1 replication cycle within cellular environments. frontiersin.org These investigations, conducted in vitro using cell lines, provide a broader understanding of the compound's antiviral effects.
The process of HIV-1 entry into a host cell is a complex cascade of events involving the interaction of viral envelope glycoproteins with the CD4 receptor and a coreceptor (either CCR5 or CXCR4) on the target cell surface. mdpi.comnih.govnih.gov While direct studies on this compound's effect on viral entry are limited, the broader class of coumarins has been shown to interfere with this process. nih.gov The modulation of viral entry can occur through various mechanisms, including interference with virus-cell fusion or interaction with the viral envelope itself. frontiersin.orgfrontiersin.org However, specific research to confirm and detail the impact of this compound on HIV-1 entry is still needed.
Following the integration of viral DNA into the host genome, the transcription of viral genes is a critical step for the production of new virus particles. nih.gov This process is regulated by various cellular transcription factors, with the Nuclear Factor kappa B (NF-κB) pathway playing a significant role. nih.govbiorxiv.org The NF-κB signaling pathway can be activated by various stimuli, leading to the transcription of genes that can include the integrated HIV-1 provirus. frontiersin.orgnih.gov Some natural compounds have been shown to modulate the NF-κB pathway, thereby affecting HIV-1 gene expression. mdpi.com While there is no direct evidence to date specifically linking this compound to the modulation of the NF-κB pathway in the context of HIV-1, this remains a plausible area for future investigation into its complete mechanistic profile.
Interference with Viral Assembly and Budding
Current scientific literature does not support the hypothesis that this compound's primary anti-HIV mechanism involves interference with viral assembly and budding. Instead, multiple studies consistently identify this compound and its close structural analogues, the calanolides, as non-nucleoside reverse transcriptase (NNRTI) inhibitors. nih.govresearchgate.netdokumen.pubsci-hub.senih.govnih.gov These compounds function by binding to the reverse transcriptase enzyme, a critical component for the replication of HIV, thereby halting the viral life cycle at an early stage. dokumen.pubsci-hub.se The primary mechanism of action is the inhibition of reverse transcriptase (RT) activity, which has been demonstrated in both cell-free assays and cell-based systems. nih.govdokumen.pub
Antiviral Activity Against Drug-Resistant HIV-1 Strains (in vitro/cellular models)
This compound has demonstrated potent inhibitory activity against the replication of HIV-1 in cellular models. psu.eduresearchgate.net It is a structural analogue of Calanolide A, a compound that has been noted for its activity against drug-resistant isolates of HIV-1. nih.govpsu.edu While this compound is recognized for its potent anti-HIV-1 replication capabilities, specific studies detailing its efficacy across a broad panel of NNRTI-resistant HIV-1 strains are not extensively detailed in the available literature. nih.govpsu.eduresearchgate.net The evaluation of such compounds in reporter cell assays serves as a key method for determining their inhibitory potential. psu.edu
Synergistic Effects with Other Antiretroviral Agents (in vitro/cellular models)
There is limited specific information available in the scientific literature detailing the synergistic effects of this compound when used in combination with other classes of antiretroviral agents in in-vitro or cellular models. The closely related compound, Calanolide A, has undergone clinical trials to assess its activity in combination with other anti-HIV drugs, which underscores the therapeutic strategy of using combination therapies to enhance efficacy. psu.edu Combination therapy is a cornerstone of HIV treatment, aiming to increase potency, reduce dosages, and combat the development of drug resistance. nih.gov However, specific data from in vitro studies quantifying the synergistic, additive, or antagonistic interactions between this compound and other antiretrovirals is not presently available.
Exploration of Other Pre-clinical Biological Activities (in vitro/animal models)
Anti-inflammatory Modulatory Effects
Preliminary evidence suggests that this compound may possess anti-inflammatory properties. Research has indicated that this compound and B have been associated with the inhibition of rheumatism, a general term for conditions causing chronic, often intermittent pain affecting the joints or connective tissue. scribd.com Coumarins as a chemical class, to which this compound belongs, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory effects. sci-hub.senih.govresearchgate.net However, detailed preclinical studies using established in vitro or animal models of inflammation to specifically characterize and confirm the anti-inflammatory activity of this compound are not widely documented.
Impact on Pro-inflammatory Signaling Pathways (e.g., COX, NF-κB, MAPK)
There is no specific scientific information available that describes the direct impact of this compound on key pro-inflammatory signaling pathways, including Cyclooxygenase (COX), Nuclear Factor-kappa B (NF-κB), or Mitogen-Activated Protein Kinase (MAPK). While other coumarin compounds have been shown to modulate inflammatory responses through the inhibition of pathways like COX-2 and NF-κB, such mechanistic data for this compound has not been reported in the reviewed literature. researchgate.net
Cytokine Production Modulation in Immune Cell Models
Currently, there is a lack of available research data on the specific effects of this compound on the production of cytokines in immune cell models. The modulation of pro-inflammatory and anti-inflammatory cytokines is a crucial aspect of anti-inflammatory activity. nih.gov However, studies investigating whether this compound alters the secretion of cytokines such as interleukins (e.g., IL-1β, IL-6) or tumor necrosis factor-alpha (TNF-α) in models like lipopolysaccharide (LPS)-stimulated macrophages have not been found in the available scientific literature.
Antimicrobial Activities (e.g., bacterial, fungal, parasitic models)Extracts containing this compound have been noted for their potential antimicrobial activities.researchgate.netHowever, specific data, such as the spectrum of activity against various bacterial, fungal, or parasitic species, and corresponding minimum inhibitory concentration (MIC) values for the pure compound, are not available in the current body of scientific literature.
Membrane Integrity Disruption
Inhibition of Microbial Enzyme Systems
The investigation into this compound's ability to inhibit microbial enzyme systems is more nuanced. The primary body of research on its inhibitory activity centers on its effects against the Human Immunodeficiency Virus (HIV), rather than on bacteria or fungi.
Specifically, this compound has been identified as an inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. researchgate.net This enzyme is critical for the replication of the virus. Research has demonstrated that this compound exhibits inhibitory activity against HIV-1 replication, with reported IC₅₀ values of 19.3 µM. researchgate.net This suggests that a key part of its antiviral mechanism is the inhibition of this viral enzyme. researchgate.nettermedia.pl HIV-1 reverse transcriptase is an RNA-dependent DNA polymerase that converts the viral RNA into DNA, a crucial step for the integration of the viral genome into the host cell's DNA. researchgate.net By inhibiting this enzyme, this compound effectively suppresses viral replication. researchgate.net
While this demonstrates a clear case of enzyme inhibition, it is important to note that this activity is specific to a viral enzyme. There is a scarcity of research investigating or identifying specific microbial (bacterial or fungal) enzymes that are inhibited by this compound as a primary mode of its antimicrobial action. General mechanisms of antimicrobial enzyme inhibition often involve targeting enzymes crucial for cell wall synthesis, metabolic pathways, or nucleic acid synthesis. sigmaaldrich.comlumenlearning.com However, specific research confirming this compound's role in these microbial processes is not prominent in the existing scientific literature.
Analytical Methodologies for Cordatolide a Research
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are foundational in natural product chemistry, enabling the separation, identification, and quantification of individual compounds within complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation, purification, and quantification of chemical compounds. In the context of natural product research, HPLC plays a crucial role in isolating target molecules from plant extracts and assessing their purity. Studies involving Cordatolide A and related compounds have employed HPLC for chemical resolution and purification (,). For instance, silica (B1680970) HPLC has been used to isolate compounds, including those belonging to the calanolide (B8761490) and cordatolide series (). The technique's ability to separate compounds based on their differential interactions with a stationary phase and a mobile phase makes it indispensable for obtaining pure samples for further analysis (,). While specific quantitative data or purity percentages for this compound were not detailed in the reviewed literature, HPLC is generally employed to determine the purity of isolated compounds by analyzing peak areas and comparing them to standards (,).
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is particularly effective for analyzing volatile and semi-volatile organic compounds (,). While GC-MS is a standard technique for many chemical analyses, its direct application and specific findings for this compound were not extensively detailed in the reviewed literature. However, GC-MS has been mentioned in the context of structural investigations of related compounds and derivatives, such as in the methylation of cordatolide B (,). The technique's ability to provide both qualitative and quantitative data by separating components and then analyzing their mass-to-charge ratios makes it valuable for identifying unknown substances and contaminants (,).
High-Performance Liquid Chromatography (HPLC)
Advanced Spectroscopic Techniques for Quality Control and Characterization
Spectroscopic methods are vital for elucidating the molecular structure and confirming the identity of compounds.
Hyphenated techniques, which combine chromatographic separation with mass spectrometry, offer enhanced analytical power for complex samples. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are particularly valuable for the analysis of natural products due to their sensitivity, specificity, and ability to provide structural information (,). These techniques couple the separation capabilities of HPLC with the mass analysis capabilities of MS, allowing for the identification and quantification of compounds in complex matrices (). LC-MS has been employed in structural investigations of compounds isolated from plants, including coumarin (B35378) derivatives related to the cordatolide series (). LC-MS/MS, in particular, is recognized for its high sensitivity and specificity, making it suitable for detecting analytes in trace quantities and characterizing complex organic molecules ().
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation, providing detailed information about the arrangement of atoms within a molecule. ¹H NMR and ¹³C NMR are routinely used to characterize natural products like this compound. Studies have reported ¹H NMR data for this compound, aiding in its identification and structural assignment (,,). For example, ¹H NMR spectroscopy has been instrumental in determining the stereochemistry of this compound and related compounds, often in conjunction with other analytical methods like molecular mechanics calculations ().
Table 8.2.1.1: ¹H NMR Spectroscopic Data for this compound
| Proton Designation | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes | Source |
| 8-H | 6.63 | d | 10.0 | ||
| 3-H | 6.02 | s | - |
Challenges and Future Research Directions for Cordatolide a
Overcoming Supply Limitations through Sustainable Sourcing or Advanced Synthesis
The availability of Cordatolide A is primarily reliant on its extraction from natural sources, predominantly plants belonging to the Calophyllum genus, such as Calophyllum cordato-oblongum and Calophyllum wallichianum thieme-connect.comnus.edu.sg. However, sourcing natural products can present significant challenges, including geographical limitations, seasonal variability, and the sustainability of harvesting practices, which can hinder consistent and large-scale supply asm.org. For instance, obtaining sufficient quantities of related compounds like Calanolide (B8761490) A for clinical use has proven difficult asm.org.
Furthermore, the complex chemical structure of this compound, characterized by its tetracyclic pyranocoumarin (B1669404) scaffold, suggests that chemical synthesis may also be intricate, particularly concerning stereochemical control researchgate.net. Developing efficient, scalable, and cost-effective synthetic routes is therefore crucial.
Future research should prioritize the development of robust synthetic methodologies for this compound. Simultaneously, exploring sustainable sourcing alternatives, such as the controlled cultivation of Calophyllum species or the implementation of biotechnological production methods like plant cell cultures, could ensure a more reliable and environmentally conscious supply chain.
Exploration of Novel Biological Targets and Therapeutic Applications (pre-clinical)
This compound's primary identified activity is its potent inhibition of HIV-1 reverse transcriptase, classifying it as a non-nucleoside reverse transcriptase inhibitor (NNRTI) nih.govasm.org. This activity has been quantified with an IC50 value of 12.3 µM against HIV-1 RT nih.govthieme-connect.comthieme-connect.com. Pre-clinical research, which involves rigorous laboratory and animal studies before human trials, is essential for identifying and validating a compound's therapeutic potential angelinipharma.comals.net.
While its anti-HIV activity is well-documented, the broader pharmacological profile of this compound remains largely uncharted. Other coumarin (B35378) derivatives have exhibited a diverse array of bioactivities, including cytotoxic, anti-inflammatory, analgesic, and antimicrobial effects nih.gov.
Therefore, future research should involve comprehensive pre-clinical screening of this compound against a wide spectrum of biological targets and disease models. This includes investigating its efficacy against other viral infections, evaluating its potential as an anti-cancer agent by testing its cytotoxic effects on various cancer cell lines, and exploring its anti-inflammatory or antimicrobial properties. Identifying novel molecular targets beyond HIV-1 RT is paramount for expanding its therapeutic utility.
Development of this compound-Based Probes for Target Validation
Target identification and validation are critical initial steps in drug discovery, focusing on identifying molecules or pathways instrumental in disease pathogenesis and confirming their suitability for therapeutic intervention biobide.comwuxibiology.comwjbphs.com. Chemical probes, which are modified versions of active compounds often incorporating detectable labels (e.g., fluorescent tags or radioisotopes), are indispensable tools for studying biological processes and validating targets.
Given this compound's established inhibitory action against HIV-1 RT, it serves as an excellent candidate for developing targeted biological probes. Such probes could facilitate a deeper understanding of its mechanism of action.
Future research should focus on the synthesis of this compound derivatives designed as biological probes. These modified compounds could be utilized to visualize the precise interaction of this compound with its target enzyme, HIV-1 RT, within cellular environments. This would aid in studying its distribution, binding kinetics, and ultimately, validate the significance of HIV-1 RT as a therapeutic target in various experimental contexts.
Integration of Omics Technologies (e.g., transcriptomics, proteomics) for Pathway Elucidation
Omics technologies, encompassing fields such as transcriptomics (the study of gene expression) and proteomics (the study of protein expression and function), provide a systems-level understanding of how a compound influences biological systems wjbphs.comaxxam.com. Elucidating the cellular pathways affected by a compound is vital for comprehending its mechanism of action, identifying potential off-target effects, and discovering new therapeutic applications.
While this compound's direct inhibition of HIV-1 RT is known, a comprehensive understanding of its broader cellular impact is still developing.
Future research should integrate omics approaches to thoroughly analyze the cellular responses induced by this compound. Transcriptomic studies can reveal alterations in gene expression patterns, thereby identifying affected signaling cascades and regulatory networks. Proteomic analyses can offer insights into protein-level changes, including enzyme activity, protein-protein interactions, and post-translational modifications. This integrated omics data will be instrumental in elucidating the complete network of pathways influenced by this compound, potentially uncovering novel therapeutic avenues or mechanisms of resistance.
Computational Design of Enhanced this compound Analogs with Optimized Biological Profiles
Computational design and molecular modeling represent powerful strategies in rational drug design, enabling the prediction of how structural modifications influence a compound's biological activity, selectivity, and pharmacokinetic properties giuseppegallo.designsintef.nontop.compaacademy.comepfl.ch. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the synthesis of analogs with improved therapeutic profiles. For example, SAR studies on related compounds like Calanolide A have led to the development of more potent derivatives mdpi.com.
The inherent pyranocoumarin structure of this compound provides a versatile scaffold for designing novel analogs.
Future research should leverage computational design methodologies to create enhanced this compound analogs. This involves employing molecular docking simulations to predict binding affinities to HIV-1 RT or other potential targets, utilizing quantitative structure-activity relationship (QSAR) modeling to correlate structural features with biological activity, and designing molecules with optimized ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Such in silico approaches can significantly accelerate the discovery of more effective and safer drug candidates based on the this compound framework.
Compound List
| Compound Name | Source/Class | Primary Known Activity |
| This compound | Calophyllum species; Pyranocoumarin | Inhibition of HIV-1 Reverse Transcriptase |
| Cordatolide B | Calophyllum species; Pyranocoumarin | Inhibition of HIV-1 Reverse Transcriptase |
| Calanolide A | Calophyllum lanigerum, Calophyllum species | Inhibition of HIV-1 Reverse Transcriptase (NNRTI) |
| Inophyllum B | Calophyllum species | Inhibition of HIV-1 Reverse Transcriptase |
| Inophyllum P | Calophyllum species | Inhibition of HIV-1 Reverse Transcriptase |
Data Tables
Table 1: Known Biological Activity of this compound
| Parameter | Value | Reference |
| Compound | This compound | thieme-connect.comthieme-connect.com |
| Biological Activity | Inhibition of HIV-1 Reverse Transcriptase | thieme-connect.comthieme-connect.com |
| IC50 Value | 12.3 µM | thieme-connect.comthieme-connect.com |
| Mechanism of Action | Non-nucleoside Reverse Transcriptase Inhibitor (NNRTI) | nih.gov |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for the initial identification and isolation of Cordatolide A from natural sources?
- Methodological Answer : Begin with bioassay-guided fractionation using solvent partitioning (e.g., hexane/ethyl acetate/water) followed by chromatographic techniques (HPLC or TLC) for purification. Confirm structural identity via NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS). Validate purity using melting point analysis and HPLC-UV at multiple wavelengths .
- Data Consideration : Include retention times, solvent gradients, and spectral peaks in supplementary materials to ensure reproducibility.
Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound?
- Methodological Answer : Use cell-based assays (e.g., cytotoxicity via MTT assay) with appropriate controls (solvent-only and positive controls like doxorubicin). Standardize cell lines (e.g., HeLa, MCF-7) and exposure times (24–72 hours). Include dose-response curves (IC₅₀ calculations) and triplicate runs to assess variability .
- Advanced Tip : For mechanistic insights, pair assays with flow cytometry (apoptosis detection) or Western blotting (protein expression analysis) .
Q. What strategies ensure reliable quantification of this compound in complex biological matrices?
- Methodological Answer : Employ LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate methods per ICH guidelines, including linearity (R² > 0.99), recovery rates (80–120%), and limits of detection (LOD < 1 ng/mL) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate data, then perform meta-analysis using fixed/random-effects models. Assess heterogeneity via I² statistics and subgroup analysis (e.g., by cell type, concentration range). Address publication bias via funnel plots .
- Example Table :
| Study | Cell Line | IC₅₀ (µM) | Assay Duration (h) |
|---|---|---|---|
| A | HeLa | 5.2 | 48 |
| B | MCF-7 | 12.8 | 72 |
Q. What experimental designs are optimal for elucidating the mechanism of action of this compound?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways. Validate targets via CRISPR/Cas9 knockouts or siRNA silencing. Use molecular docking (AutoDock Vina) to predict binding affinities to putative targets (e.g., kinases) .
- Data Contradiction Management : Replicate findings across independent labs and cross-validate with orthogonal methods (e.g., SPR for binding kinetics) .
Q. How can structural analogs of this compound be synthesized to improve pharmacokinetic properties?
- Methodological Answer : Perform SAR studies by modifying functional groups (e.g., hydroxyl to methoxy substitutions). Assess solubility (shake-flask method), metabolic stability (microsomal assays), and bioavailability (in vivo PK studies in rodents). Use QSAR models to prioritize candidates .
Q. What statistical approaches are suitable for analyzing ecological data on this compound-producing organisms?
- Methodological Answer : Apply multivariate analysis (PCA, PERMANOVA) to correlate environmental variables (pH, temperature) with compound yield. Use spatial autocorrelation models (e.g., Moran’s I) to map distribution patterns .
Methodological Best Practices
- Literature Review : Prioritize primary sources from PubMed, Web of Science, and Scopus. Avoid predatory journals; verify impact factors and indexing .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for animal welfare reporting. Include ethics committee approval numbers .
- Data Reproducibility : Share raw data (spectra, chromatograms) via repositories like Zenodo or Figshare, adhering to FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
